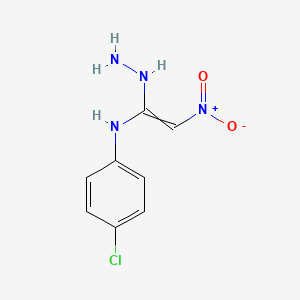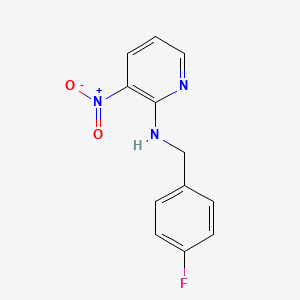
N-(4-氟苄基)-3-硝基-2-吡啶胺
概述
描述
Synthesis Analysis
While specific synthesis methods for “N-(4-fluorobenzyl)-3-nitro-2-pyridinamine” are not available, similar compounds are often synthesized through various organic reactions . For instance, fluorobenzyl compounds can be synthesized through the reaction of a benzyl chloride with a fluoride source .Chemical Reactions Analysis
The reactivity of “N-(4-fluorobenzyl)-3-nitro-2-pyridinamine” would likely be influenced by its functional groups. The nitro group is often involved in redox reactions, while the fluorobenzyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorobenzyl)-3-nitro-2-pyridinamine” would be influenced by its functional groups. For instance, the presence of a nitro group could increase its polarity, while the fluorobenzyl group could influence its lipophilicity .科学研究应用
Neuroprotection in Ischemic Stroke
Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC): , a novel compound, has demonstrated protective effects against ischemic stroke . Here’s how it works:
Environmental Fate and Degradation Kinetics
N’-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide (FBEZF): has been studied for its degradation kinetics in water:
- Hydrolysis and Photolysis : Investigating FBEZF’s degradation under different conditions reveals its fate in aquatic environments .
Other Potential Applications
作用机制
Target of Action
Similar compounds have been shown to target beta-secretase 1 in humans .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through a mechanism involving the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding, van der waals forces, or ionic interactions .
Biochemical Pathways
Given its potential target, it may be involved in pathways related to the processing of amyloid precursor protein, which is a key process in the pathogenesis of alzheimer’s disease .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
If it acts similarly to other beta-secretase 1 inhibitors, it may prevent the formation of beta-amyloid plaques, which are a hallmark of alzheimer’s disease .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-10-5-3-9(4-6-10)8-15-12-11(16(17)18)2-1-7-14-12/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQSEWLCSLADTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394635 | |
| Record name | N-(4-fluorobenzyl)-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73733-74-1 | |
| Record name | N-(4-fluorobenzyl)-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B3060648.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride](/img/structure/B3060649.png)

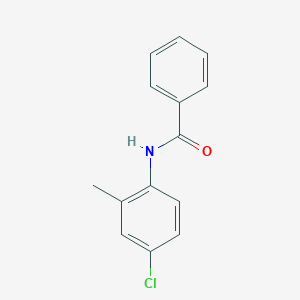


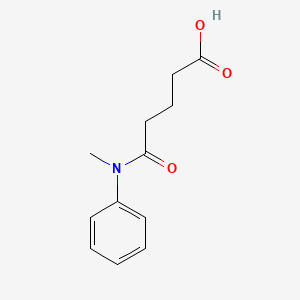


![N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide](/img/structure/B3060661.png)
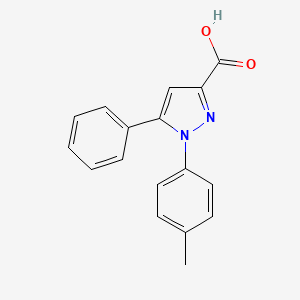
![Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide](/img/structure/B3060666.png)
